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CAS No.: 161715-24-8

Cat. No.: S544817

Comparison of Tebipenem Pivoxil and Intravenous

Carbapenems

Feature

Oral Tebipenem Pivoxil HBr

Intravenous Carbapenems
(Ertapenem, Imipenem-Cilastatin)

Approval Status

Typical Adult
Dose for cUTI

Overall Success
Rate in cUTI

Clinical Cure Rate
in cUTI

Primary Efficacy
Conclusion

Investigational in adults (Phase lll);
approved for pediatric use in Japan

[1]

600 mg every 8 hours [2] [3]

58.5% vs. Imipenem [2]; 58.8% vs.
Ertapenem [3]

93.1% - 93.5% [2] [3]

Non-inferior to IV carbapenems [2] [3]

Standard of care (approved)

Ertapenem: 1 g every 24 hours [3];
Imipenem-cilastatin: 500 mg every 6
hours [2]

60.2% (Imipenem) [2]; 61.6%
(Ertapenem) [3]

93.6% - 95.2% [2] [3]
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Intravenous Carbapenems

Feature Oral Tebipenem Pivoxil HBr ) ) )

(Ertapenem, Imipenem-Cilastatin)
Key PKIPD Target fAUC~0-24~/MIC = 34.58 [1] Time-dependent killing (fT>MIC) [4]
Dosing Required based on renal function [1] Required based on renal function
Adjustment

Experimental Data and Methodologies

The data supporting the comparison above comes from robust clinical trials and sophisticated simulation

studies.

Pivotal Clinical Trial Designs

The Phase III clinical trials for tebipenem pivoxil HBr were randomized, double-blind, and double-dummy

studies designed to prove non-inferiority to established IV carbapenems [2] [3].

e PIVOT-PO Trial (vs. Imipenem-Cilastatin): Hospitalized adults with cUTI or acute pyelonephritis
were randomized to receive either oral tebipenem (600 mg every 6 hours) or IV imipenem-cilastatin
(500 mg every 6 hours) for 7-10 days. The primary endpoint was the overall response (composite of
clinical cure and microbiological eradication) at a test-of-cure visit [2].

e ADAPT-PO Trial (vs. Ertapenem): This earlier Phase lll trial had a similar design, comparing oral
tebipenem (600 mg every 8 hours) with IV ertapenem (1 g every 24 hours) for 7-10 days (up to 14
days if bacteremia was present). The primary endpoint was identical [3].

Pharmacokinetic/Pharmacodynamic (PK/PD) Simulation Studies

Since direct urinary concentration data is limited, Monte Carlo simulations are used to predict efficacy by

modeling whether a dosing regimen will achieve the necessary PK/PD target.

e Objective: To determine the probability of target attainment (PTA) for various tebipenem dosing
regimens against pathogens with different minimum inhibitory concentrations (MICs), stratified by

patient renal function [1].
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e PKI/PD Target: For tebipenem, the targeted index for efficacy is fAUC~0-24~IMIC = 34.58, where
"fAUC" is the free drug area under the concentration-time curve in plasma over 24 hours [1]. A PTA of
>90% is considered optimal.

e Methodology: The simulation uses population pharmacokinetic data and variability in MIC values to
run thousands of virtual trials, calculating the percentage that achieves the PK/PD target.

¢ Key Finding: The simulations support renal-adjusted dosing for tebipenem (e.g., 600 mg every 8
hours for normal renal function, 150 mg every 12 hours for severe impairment) to maintain a high PTA
against common uropathogens [1].

The following diagram illustrates the logical workflow and critical relationships of this PK/PD analysis:
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Key Insights for Researchers

o Efficacy is Inferable from PKI/PD: While direct urinary concentration measurements are valuable,
the strong correlation between plasma PK/PD targets (FAUC/MIC) and clinical outcomes in cUTI
validates the simulation approach [1].

e A Paradigm Shift in Administration: The primary advantage of oral tebipenem is the potential to
avoid hospitalization or enable early discharge for patients with cUTIs caused by multidrug-resistant
pathogens, without sacrificing efficacy [2].

¢ Consider Population Differences: PK/PD simulations for Japanese adults suggested higher drug
exposure compared to an international model, indicating that dosing strategies may need regional
adaptation [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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